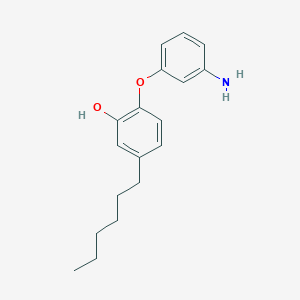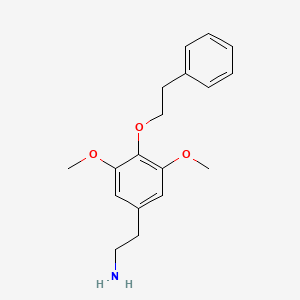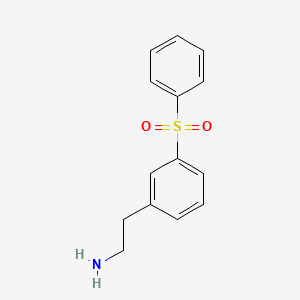![molecular formula C13H8BrN3 B10840745 2-(3-Bromophenyl)pyrido[2,3-d]pyrimidine](/img/structure/B10840745.png)
2-(3-Bromophenyl)pyrido[2,3-d]pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-bromofenil)pirido[2,3-d]pirimidina es un compuesto heterocíclico que pertenece a la familia de las piridopirimidinas. Estos compuestos son conocidos por sus diversas actividades biológicas y se han estudiado ampliamente por sus posibles aplicaciones en química medicinal. La estructura de 2-(3-bromofenil)pirido[2,3-d]pirimidina consta de un núcleo de pirido[2,3-d]pirimidina con un grupo 3-bromofenil unido en la posición 2.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 2-(3-bromofenil)pirido[2,3-d]pirimidina se puede lograr a través de varias rutas sintéticas. Un método común implica la ciclación de 6-aminouracilo con 3-bromobenzaldehído y malonitrilo en presencia de un catalizador como MgO nanocristalino en agua . Esta reacción se realiza típicamente a temperaturas elevadas (alrededor de 80 °C) para facilitar la formación del producto deseado.
Otro enfoque implica el uso de agua desionizada magnetizada como solvente verde en condiciones sin catalizador . Este método ofrece varias ventajas, incluida la simplicidad, el bajo costo, los tiempos de reacción cortos y los altos rendimientos.
Métodos de producción industrial
La producción industrial de 2-(3-bromofenil)pirido[2,3-d]pirimidina puede implicar la síntesis a gran escala utilizando los métodos mencionados anteriormente. El uso de solventes verdes y condiciones sin catalizador puede ser particularmente ventajoso para aplicaciones industriales debido a su naturaleza ecológica y rentabilidad.
Análisis De Reacciones Químicas
Tipos de reacciones
2-(3-bromofenil)pirido[2,3-d]pirimidina puede sufrir varias reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar utilizando agentes oxidantes comunes como el permanganato de potasio o el peróxido de hidrógeno.
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes reductores como el borohidruro de sodio o el hidruro de aluminio y litio.
Sustitución: El átomo de bromo en el grupo 3-bromofenil se puede sustituir con otros grupos funcionales mediante reacciones de sustitución nucleofílica.
Reactivos y condiciones comunes
Oxidación: Permanganato de potasio en condiciones ácidas o neutras.
Reducción: Borohidruro de sodio en metanol o etanol.
Sustitución: Nucleófilos como aminas o tioles en presencia de una base como el hidróxido de sodio.
Principales productos formados
Oxidación: Formación de los correspondientes óxidos de pirido[2,3-d]pirimidina.
Reducción: Formación de derivados de pirido[2,3-d]pirimidina reducidos.
Sustitución: Formación de derivados de pirido[2,3-d]pirimidina sustituidos con varios grupos funcionales.
Aplicaciones Científicas De Investigación
Química: Se utiliza como bloque de construcción para la síntesis de compuestos heterocíclicos más complejos.
Biología: Presenta actividades antimicrobianas, anticancerígenas y antiinflamatorias.
Industria: Se utiliza en el desarrollo de nuevos materiales con propiedades específicas, como catalizadores y sensores.
Mecanismo De Acción
El mecanismo de acción de 2-(3-bromofenil)pirido[2,3-d]pirimidina implica su interacción con dianas moleculares y vías específicas. Por ejemplo, en la investigación del cáncer, se ha demostrado que inhibe las tirosina quinasas y otras enzimas involucradas en la proliferación y supervivencia celular . El compuesto también puede interactuar con el ADN y el ARN, lo que lleva a la interrupción de los procesos celulares esenciales .
Comparación Con Compuestos Similares
2-(3-bromofenil)pirido[2,3-d]pirimidina se puede comparar con otros compuestos similares en la familia de las piridopirimidinas:
2-(4-bromofenil)pirido[2,3-d]pirimidina: Estructura similar pero con el átomo de bromo en la posición 4.
2-(3-clorofenil)pirido[2,3-d]pirimidina: Estructura similar pero con un átomo de cloro en lugar de bromo.
2-(3-metilfenil)pirido[2,3-d]pirimidina: Estructura similar pero con un grupo metilo en lugar de bromo.
La singularidad de 2-(3-bromofenil)pirido[2,3-d]pirimidina radica en su patrón de sustitución específico y las actividades biológicas resultantes. La presencia del átomo de bromo en la posición 3 puede influir significativamente en su reactividad e interacciones con las dianas biológicas.
Propiedades
Fórmula molecular |
C13H8BrN3 |
|---|---|
Peso molecular |
286.13 g/mol |
Nombre IUPAC |
2-(3-bromophenyl)pyrido[2,3-d]pyrimidine |
InChI |
InChI=1S/C13H8BrN3/c14-11-5-1-3-9(7-11)12-16-8-10-4-2-6-15-13(10)17-12/h1-8H |
Clave InChI |
KOBJRMNXIZSOES-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)Br)C2=NC=C3C=CC=NC3=N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



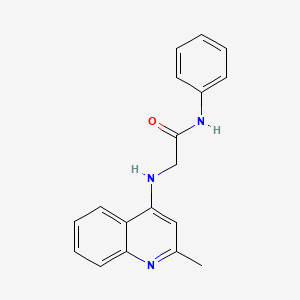
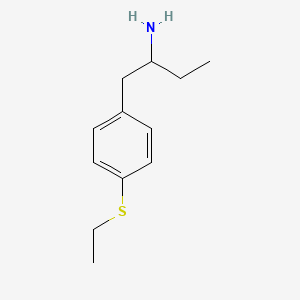
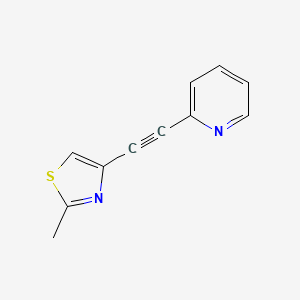
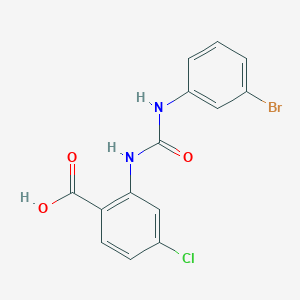
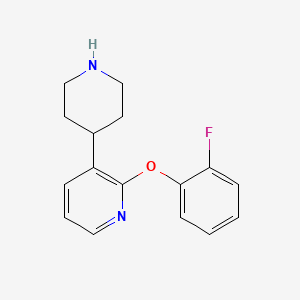
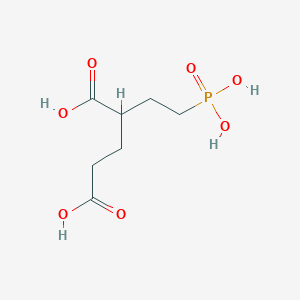
![2-[3-(Naphthalen-2-yl)propanamido]benzoic acid](/img/structure/B10840702.png)


